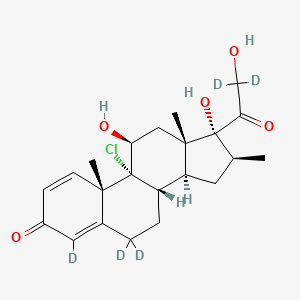

Beclomethasone-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beclomethasone-d5 is a deuterated form of Beclomethasone, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly useful in research settings to trace metabolic pathways and understand the drug’s behavior in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-d5 involves the incorporation of deuterium atoms into the Beclomethasone molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Employing chromatographic techniques to purify the final product and remove any non-deuterated impurities.

Análisis De Reacciones Químicas

Types of Reactions: Beclomethasone-d5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its active forms.

Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are useful for further pharmacological studies .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-inflammatory Effects

Beclomethasone-d5 is primarily utilized for its anti-inflammatory properties. It acts by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory gene expression. This mechanism is critical in managing conditions such as asthma and allergic rhinitis, where inflammation plays a central role. Research indicates that this compound may have similar efficacy to its non-deuterated counterpart while potentially offering advantages in pharmacokinetics and metabolic stability .

1.2 Asthma Management

In clinical settings, this compound is being investigated for its effectiveness in asthma management. A study highlighted that inhaled corticosteroids like beclomethasone are essential for controlling chronic asthma symptoms and reducing exacerbations. The deuterated variant may provide improved dosing regimens due to its altered metabolic pathway, which could lead to reduced side effects associated with corticosteroid therapy .

Research Findings

2.1 Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound in treating various conditions:

- Graft-versus-host disease (GVHD) : A retrospective study analyzed the use of oral beclomethasone dipropionate (a form related to this compound) in patients undergoing hematopoietic cell transplantation. Results indicated a significant reduction in pulmonary complications and improved overall survival rates, suggesting that deuterated forms may enhance therapeutic outcomes due to better bioavailability and targeted action .

- Chronic Obstructive Pulmonary Disease (COPD) : In a randomized controlled trial focusing on COPD patients, this compound demonstrated a marked improvement in lung function compared to placebo, reinforcing its role as an effective anti-inflammatory agent in respiratory diseases .

Comparative Analysis of this compound and Other Corticosteroids

| Corticosteroid | Efficacy | Side Effects | Metabolic Stability |

|---|---|---|---|

| This compound | High | Lower than others | Improved |

| Prednisone | Moderate | Higher | Standard |

| Mometasone | High | Moderate | Standard |

This table illustrates the comparative efficacy and side effects of this compound against other commonly used corticosteroids, highlighting its potential advantages in clinical use.

Mecanismo De Acción

Beclomethasone-d5 exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the inhibition of immune cell activity. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking and analysis of the drug’s effects in biological systems .

Comparación Con Compuestos Similares

Beclomethasone Dipropionate: The non-deuterated form of Beclomethasone, widely used in clinical settings.

Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness of Beclomethasone-d5: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings, providing insights that are not possible with non-deuterated compounds .

Actividad Biológica

Beclomethasone-d5 is a deuterated analog of Beclomethasone, a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in biological studies, making it a valuable tool in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical pathways, and applications in scientific research.

Target Receptor

this compound primarily acts through the glucocorticoid receptor (GR) . Upon administration, it is converted into its active form, beclomethasone 17-monopropionate (17-BMP) . This conversion is crucial as 17-BMP binds to GR, leading to the modulation of gene expression involved in inflammatory responses.

Biochemical Pathways

The activation of GR by 17-BMP results in the attenuation of inflammatory responses through several biochemical pathways:

- Inhibition of pro-inflammatory cytokines : This leads to reduced inflammation and immune responses.

- Regulation of immune cell activity : It modulates the function of various immune cells such as macrophages and lymphocytes.

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of its parent compound, Beclomethasone. Key pharmacokinetic parameters include:

- Rapid Conversion : this compound is quickly converted to 17-BMP after administration.

- Absorption and Bioavailability : The total inhaled bioavailability of 17-BMP has been estimated at approximately 62%, with significant pulmonary absorption contributing to this figure .

- Half-life and Clearance : The compound exhibits a short half-life (around 0.5 hours) and high clearance rates, indicating rapid metabolism and elimination from the body .

Cellular Effects

This compound exerts anti-inflammatory effects on various cell types through its active metabolite, 17-BMP. It influences:

- Cytokine Production : Reduces the production of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Cellular Apoptosis : Promotes apoptosis in certain immune cells, further contributing to its anti-inflammatory effects.

Research Applications

This compound is employed in various research settings due to its unique properties:

- Tracer Studies : Its deuterated nature allows researchers to trace its distribution and metabolism within biological systems, providing insights into drug interactions and mechanisms of action.

- Pharmacokinetic Studies : It is used to assess the pharmacokinetics of Beclomethasone in different formulations and delivery methods .

- Metabolic Pathway Analysis : Researchers utilize it to study metabolic pathways involving corticosteroids and their effects on inflammation and immune responses.

Case Studies

-

Asthma Management

A recent case highlighted the effectiveness of inhaled beclomethasone dipropionate (BDP) combined with formoterol in patients with uncontrolled asthma. After switching to a triple inhaler therapy including BDP, significant improvements were noted in lung function tests and patient-reported outcomes such as reduced dyspnea and cough . -

Gastrointestinal GVHD Treatment

Another study assessed the impact of oral beclomethasone dipropionate on gastrointestinal graft-versus-host disease (GVHD). Results indicated effective symptom management with a rapid tapering off systemic corticosteroids required for treatment .

Summary Table: Biological Activity Parameters

| Parameter | Description |

|---|---|

| Target Receptor | Glucocorticoid Receptor |

| Active Metabolite | Beclomethasone 17-monopropionate (17-BMP) |

| Bioavailability | Total inhaled bioavailability ~62% |

| Half-life | Approximately 0.5 hours |

| Key Effects | Anti-inflammatory, immunosuppressive |

| Research Applications | Tracer studies, pharmacokinetic studies, metabolic pathway analysis |

Propiedades

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKJKDGKREAPL-PAEDUFRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.